molecular formula C26H24N2O7 B6103192 4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid

4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid

Cat. No. B6103192
M. Wt: 476.5 g/mol
InChI Key: HCLJPFVORKYBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as 'DPBA-PPA' and is a derivative of phthalic acid.

Scientific Research Applications

DPBA-PPA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. DPBA-PPA has also been studied for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer.

Mechanism of Action

The mechanism of action of DPBA-PPA is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the development of cancer. It has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
DPBA-PPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. DPBA-PPA has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of DPBA-PPA is that it has been extensively studied for its potential therapeutic properties. This means that there is a significant amount of scientific research available on this compound. However, one of the limitations of DPBA-PPA is that its mechanism of action is not fully understood. This makes it difficult to develop targeted therapies that can effectively treat specific types of cancer.

Future Directions

There are several future directions for research on DPBA-PPA. One area of research is to fully understand the mechanism of action of this compound. This will help to develop targeted therapies that can effectively treat specific types of cancer. Another area of research is to explore the potential of DPBA-PPA as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, DPBA-PPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPBA-PPA have been discussed in this paper. Further research is needed to fully understand the potential of DPBA-PPA as a therapeutic agent.

Synthesis Methods

The synthesis of DPBA-PPA involves a multi-step process that includes the reaction of phthalic anhydride with 4-aminophenol to form 4-hydroxyphthalic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[3-(4-aminobenzoylamino)phenoxy]phthalic acid. Finally, this compound is reacted with 2,2-dimethylpropanoyl chloride to form DPBA-PPA.

properties

IUPAC Name

4-[3-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-26(2,3)25(34)28-16-9-7-15(8-10-16)22(29)27-17-5-4-6-18(13-17)35-19-11-12-20(23(30)31)21(14-19)24(32)33/h4-14H,1-3H3,(H,27,29)(H,28,34)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLJPFVORKYBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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